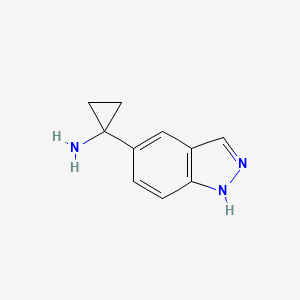
(R)-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a tert-butoxycarbonyl (Boc) protected amino group, which is commonly used to protect amines during chemical reactions. The presence of the 2,5-dimethoxybenzyl group adds to its complexity and potential reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as ®-2-amino-3-(2,5-dimethoxybenzyl)propanoic acid.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of ®-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reagents.
Automated Systems: Employing automated systems for the addition of reagents and monitoring of reaction conditions.
Efficient Purification: Using industrial-scale purification methods such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, nitro groups, or other functional groups onto the aromatic ring.
科学研究应用
Chemistry
In organic synthesis, ®-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid is used as an intermediate in the synthesis of more complex molecules. Its chiral nature makes it valuable in the production of enantiomerically pure compounds.
Biology
The compound is used in the study of enzyme-substrate interactions, particularly in the context of amino acid metabolism. Its structure allows it to mimic natural substrates, providing insights into enzyme specificity and activity.
Medicine
In medicinal chemistry, this compound serves as a building block for the synthesis of potential drug candidates. Its protected amino group can be deprotected under mild conditions, allowing for further functionalization.
Industry
In the pharmaceutical industry, ®-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid is used in the large-scale synthesis of active pharmaceutical ingredients (APIs). Its stability and reactivity make it a versatile intermediate.
作用机制
The mechanism by which ®-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid exerts its effects depends on its specific application. In enzyme studies, it may act as a competitive inhibitor, binding to the active site of the enzyme and preventing the natural substrate from binding. In medicinal chemistry, its mechanism of action would depend on the final drug molecule it helps to synthesize.
相似化合物的比较
Similar Compounds
®-3-Amino-2-(2,5-dimethoxybenzyl)propanoic acid: Lacks the Boc protection, making it more reactive.
(S)-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid: The enantiomer of the compound , with different stereochemistry.
®-3-((tert-Butoxycarbonyl)amino)-2-(3,4-dimethoxybenzyl)propanoic acid: Similar structure but with different substitution on the benzyl group.
Uniqueness
®-3-((tert-Butoxycarbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid is unique due to its specific combination of functional groups and stereochemistry. The presence of the Boc-protected amino group and the 2,5-dimethoxybenzyl moiety provides a distinct reactivity profile, making it valuable in various synthetic and research applications.
属性
分子式 |
C17H25NO6 |
|---|---|
分子量 |
339.4 g/mol |
IUPAC 名称 |
(2R)-2-[(2,5-dimethoxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C17H25NO6/c1-17(2,3)24-16(21)18-10-12(15(19)20)8-11-9-13(22-4)6-7-14(11)23-5/h6-7,9,12H,8,10H2,1-5H3,(H,18,21)(H,19,20)/t12-/m1/s1 |
InChI 键 |
GSLGBXVSCQVYRY-GFCCVEGCSA-N |
手性 SMILES |
CC(C)(C)OC(=O)NC[C@@H](CC1=C(C=CC(=C1)OC)OC)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NCC(CC1=C(C=CC(=C1)OC)OC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


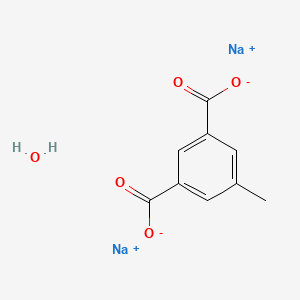

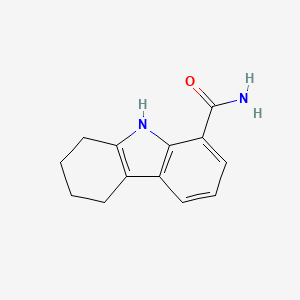
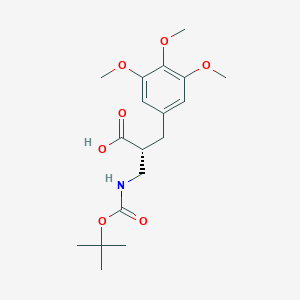
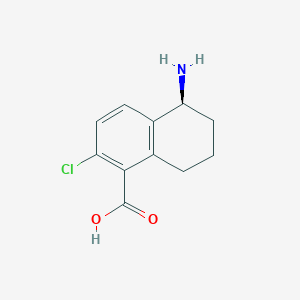
![2-(4-(Dimethylamino)styryl)-3-ethylbenzo[d]thiazol-3-ium 4-methylbenzenesulfonate](/img/structure/B12953963.png)
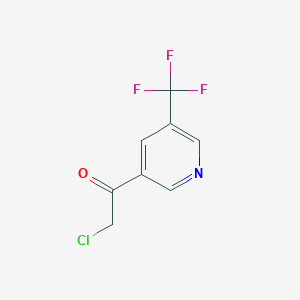
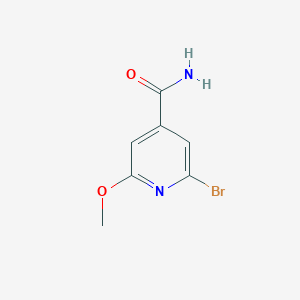
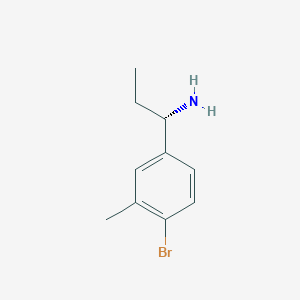
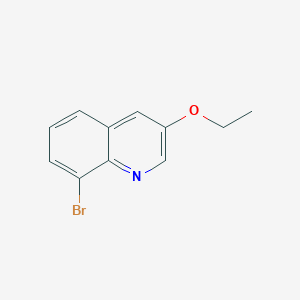
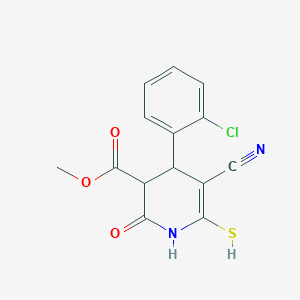

![tert-Butyl 5-fluoro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B12954004.png)
